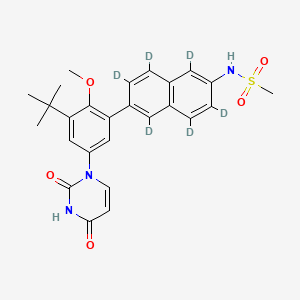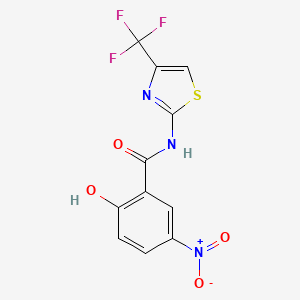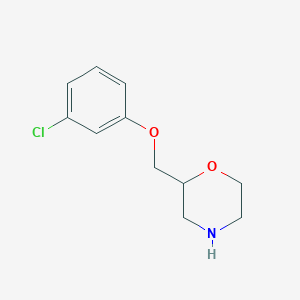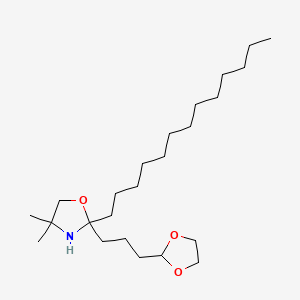
2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine is a complex organic compound that features both a dioxolane and an oxazolidine ring. This compound is notable for its unique structure, which combines these two heterocyclic systems, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine typically involves the reaction of 1,3-dioxolane derivatives with appropriate oxazolidine precursors. One common method involves the use of 1,3-propanediol and ethylene glycol in the presence of a Brönsted or Lewis acid catalyst to form the dioxolane ring . The oxazolidine ring can be introduced through subsequent reactions involving amines and aldehydes under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazolidine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like NaOH or KOH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions during synthesis. The oxazolidine ring may interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler compound with similar protective properties for carbonyl groups.
1,3-Dioxane: Another related compound used in organic synthesis.
Oxazolidine derivatives: Compounds with similar ring structures but different substituents, used in various chemical and biological applications.
Uniqueness
2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine is unique due to its combination of dioxolane and oxazolidine rings, which provides it with distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in both synthetic and research applications.
Eigenschaften
Molekularformel |
C24H47NO3 |
|---|---|
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
2-[3-(1,3-dioxolan-2-yl)propyl]-4,4-dimethyl-2-tridecyl-1,3-oxazolidine |
InChI |
InChI=1S/C24H47NO3/c1-4-5-6-7-8-9-10-11-12-13-14-17-24(25-23(2,3)21-28-24)18-15-16-22-26-19-20-27-22/h22,25H,4-21H2,1-3H3 |
InChI-Schlüssel |
GPCPRPRMZBLYGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1(NC(CO1)(C)C)CCCC2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


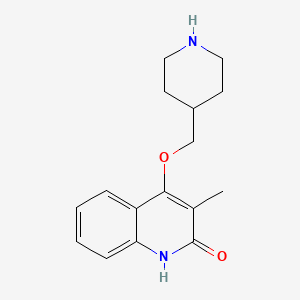
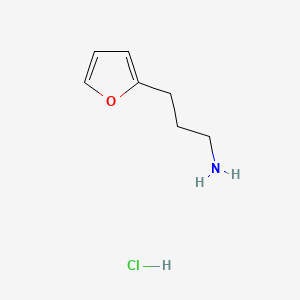
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
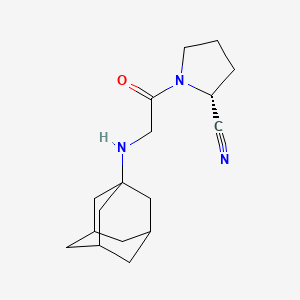
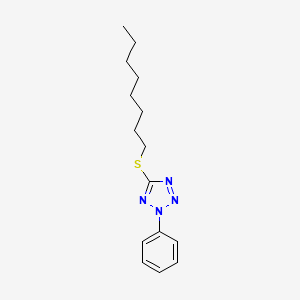
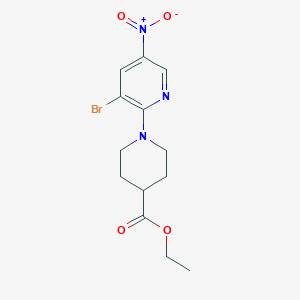
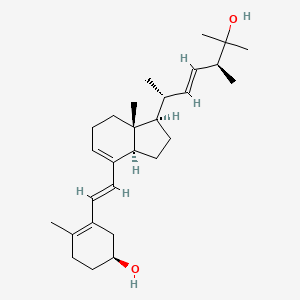
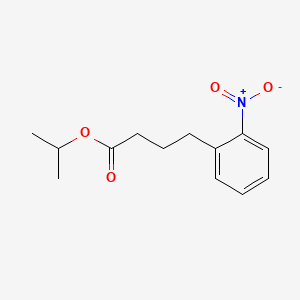


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
